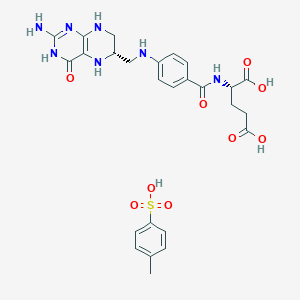
(6S)-Tetrahydrofolsäure p-Toluolsulfonatsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt is a derivative of tetrahydrofolic acid, a form of folate that plays a crucial role in various biological processes. This compound is often used in biochemical research due to its stability and solubility properties, which are enhanced by the presence of the p-toluenesulfonate group.
Wissenschaftliche Forschungsanwendungen
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt is widely used in scientific research due to its stability and solubility. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cellular metabolism and DNA synthesis.
Medicine: Investigated for its potential therapeutic effects in treating folate deficiency and related disorders.
Industry: Used in the production of pharmaceuticals and as a stabilizing agent in various formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt typically involves the reduction of folic acid to tetrahydrofolic acid, followed by the introduction of the p-toluenesulfonate group. The reduction can be achieved using reducing agents such as sodium borohydride under controlled conditions. The p-toluenesulfonate group is then introduced through a reaction with p-toluenesulfonic acid in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound involves large-scale reduction of folic acid using efficient and cost-effective reducing agents. The subsequent sulfonation step is optimized to ensure high yield and purity of the final product. The process is typically carried out in a controlled environment to maintain the stability of the tetrahydrofolic acid.
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to dihydrofolic acid or folic acid under specific conditions.
Reduction: Further reduction can lead to the formation of more reduced folate derivatives.
Substitution: The p-toluenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Dihydrofolic acid, folic acid.
Reduction: More reduced folate derivatives.
Substitution: Various substituted folate derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt involves its role as a cofactor in various enzymatic reactions. It participates in the transfer of one-carbon units in metabolic processes, which is crucial for DNA synthesis and repair. The p-toluenesulfonate group enhances the solubility and stability of the compound, making it more effective in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Folic Acid: The oxidized form of tetrahydrofolic acid, less stable and less soluble.
Dihydrofolic Acid: An intermediate in the reduction of folic acid to tetrahydrofolic acid.
Methyltetrahydrofolic Acid: A methylated derivative of tetrahydrofolic acid with different biological activity.
Uniqueness
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt is unique due to its enhanced stability and solubility, which are imparted by the p-toluenesulfonate group. This makes it more suitable for various research and industrial applications compared to its similar compounds.
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O6.C7H8O3S/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30);2-5H,1H3,(H,8,9,10)/t11-,12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDIVNSAGENPY-FXMYHANSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














